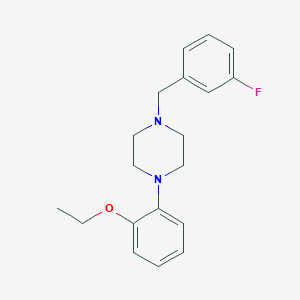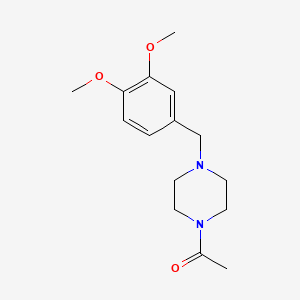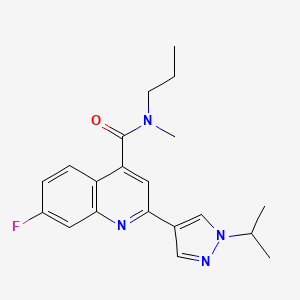
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK) and has been widely studied for its potential therapeutic applications. AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
A-769662 activates N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, it has been shown to induce weight loss and improve lipid metabolism in obese animal models. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-769662 in lab experiments is its potency and specificity for N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide activation. However, its use can be limited by its relatively short half-life and potential off-target effects. In addition, its effects may be influenced by the metabolic state of the cell or tissue being studied.
Direcciones Futuras
Future research on A-769662 could focus on its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. This could involve further studies on its effects on glucose and lipid metabolism, as well as its potential to induce weight loss. In addition, future research could investigate the potential use of A-769662 in combination with other drugs or therapies for the treatment of metabolic disorders.
Métodos De Síntesis
A-769662 can be synthesized using a multistep process involving the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 2-isopropylphenol, followed by conversion to the corresponding acid chloride and subsequent reaction with N,N-dimethylpropylamine. The final product is obtained through a reduction reaction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, A-769662 has been shown to induce weight loss and improve lipid metabolism in obese animal models.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)14-9-7-8-10-15(14)23-13(3)18(22)20-17-11-16(24-21-17)19(4,5)6/h7-13H,1-6H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCEKSBRFPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)



![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)


![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)